molecular formula C27H42F2O3 B1232684 25-OH-DF-D3 CAS No. 98040-59-6

25-OH-DF-D3

Cat. No.: B1232684
CAS No.: 98040-59-6
M. Wt: 452.6 g/mol
InChI Key: RULUGCIDKTYTMP-ZVUGKNKDSA-N
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Description

The compound 25-OH-DF-D3 is a complex organic molecule characterized by multiple functional groups, including hydroxyl, difluoro, and methylidene groups This compound is notable for its intricate structure, which includes a cyclohexane ring and an indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 25-OH-DF-D3 involves multiple steps, each requiring precise reaction conditions. The initial step typically involves the preparation of the indene moiety, followed by the introduction of the difluoro and hydroxyl groups. The cyclohexane ring is then constructed through a series of cyclization reactions. The final step involves the formation of the methylidene groups under controlled conditions to ensure the correct geometric configuration.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would include rigorous purification steps, such as chromatography and crystallization, to isolate the desired product. The use of advanced analytical techniques, such as NMR and mass spectrometry, would be essential for quality control.

Chemical Reactions Analysis

Types of Reactions

25-OH-DF-D3: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The double bonds can be reduced to single bonds using hydrogenation.

    Substitution: The difluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the double bonds would result in saturated hydrocarbons.

Scientific Research Applications

25-OH-DF-D3: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity due to the presence of difluoro groups.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 25-OH-DF-D3 involves its interaction with specific molecular targets. The difluoro groups enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The hydroxyl groups may participate in hydrogen bonding, further stabilizing the compound’s interaction with its target. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4,4-Difluoro-6-hydroxy-6-methylheptan-2-yl: derivatives

    Hexahydro-1H-inden-4-ylidene: compounds

    Cyclohexane-1,3-diol: derivatives

Uniqueness

The uniqueness of 25-OH-DF-D3 lies in its combination of functional groups and geometric configuration. The presence of difluoro groups imparts unique chemical properties, such as increased stability and reactivity, compared to similar compounds. Additionally, the specific arrangement of the cyclohexane and indene moieties contributes to its distinct chemical behavior.

Properties

CAS No.

98040-59-6

Molecular Formula

C27H42F2O3

Molecular Weight

452.6 g/mol

IUPAC Name

(5Z)-5-[(2Z)-2-[1-(4,4-difluoro-6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

InChI

InChI=1S/C27H42F2O3/c1-17(15-27(28,29)16-25(3,4)32)22-10-11-23-19(7-6-12-26(22,23)5)8-9-20-13-21(30)14-24(31)18(20)2/h8-9,17,21-24,30-32H,2,6-7,10-16H2,1,3-5H3/b19-8-,20-9-

InChI Key

RULUGCIDKTYTMP-ZVUGKNKDSA-N

SMILES

CC(CC(CC(C)(C)O)(F)F)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

Isomeric SMILES

CC(CC(CC(C)(C)O)(F)F)C1CCC\2C1(CCC/C2=C/C=C\3/CC(CC(C3=C)O)O)C

Canonical SMILES

CC(CC(CC(C)(C)O)(F)F)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

Synonyms

1-25-dihydroxy-23,23-difluorovitamin D3
1-alpha-25-dihydroxy-23,23-difluorovitamin D3
25-OH-DF-D3

Origin of Product

United States

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